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Compound of Interest

Compound Name: 5-BrdUTP sodium salt
CAS No.: 1173-82-6
Cat. No.: B073769
Get Quote
. J

CAS Number: 102212-99-7

This technical guide provides an in-depth overview of 5-Bromodeoxyuridine Triphosphate (5-
BrdUTP) sodium salt, a halogenated thymidine analog crucial for various applications in
molecular biology and drug development. This document is intended for researchers, scientists,
and professionals in the field, offering detailed physicochemical data, experimental protocols,
and insights into its mechanism of action.

Physicochemical Properties

5-BrdUTP sodium salt is a synthetic nucleotide that can be incorporated into newly
synthesized DNA by various DNA polymerases. Its key physicochemical properties are
summarized in the table below.
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Property Value References

5-BrdUTP Na, 5Br-dUTP, 5- )
[Santa Cruz Biotechnology,

Synonyms Bromo-2'-deoxyuridine-5'- )
n.d., Biosynth, n.d.]

triphosphate sodium salt

[Santa Cruz Biotechnology,

Molecular Formula CoH14BrN2014Ps « xNa d]
n.d.
[Santa Cruz Biotechnology,
Molecular Weight 547.04 g/mol (free acid) n.d., Biosynth, n.d., Sigma-
Aldrich, n.d.]
) [Santa Cruz Biotechnology,
Purity >90% to =95% (HPLC)

n.d., Jena Bioscience, n.d.]

White to off-white powder or ] )
[Sigma-Aldrich, n.d., Jena

Appearance colorless to slightly yellow o
) Bioscience, n.d.]
solution
Solubility Soluble in water (50 mg/mL) [Sigma-Aldrich, n.d.]
N [Sigma-Aldrich, n.d., Jena
Storage Conditions -20°C

Bioscience, n.d.]

) . Amax: 278 nm, €: 9.7 L mmol~* o
Spectroscopic Properties o [Jena Bioscience, n.d.]
cm~1 (in Tris-HCI, pH 7.5)

Core Applications and Mechanisms

5-BrdUTP serves as a versatile tool in molecular biology, primarily due to its ability to be
incorporated into DNA, where the bromine atom can be specifically targeted for detection or to
induce mutations.

Cell Proliferation and DNA Synthesis

5-BrdUTP is widely used to label and detect newly synthesized DNA in proliferating cells. As a
thymidine analog, it is incorporated into DNA during the S-phase of the cell cycle. The
incorporated 5-bromouracil can then be detected using specific monoclonal antibodies,
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allowing for the visualization and quantification of DNA synthesis. This is a cornerstone
technique in studying cell cycle kinetics, and the effects of various drugs on cell growth.

Apoptosis Detection (TUNEL Assay)

In apoptotic cells, DNA is fragmented, leading to an increased number of 3'-hydroxyl (3'-OH)
ends. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay
utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to add labeled nucleotides,
such as 5-BrdUTP, to these 3'-OH ends.[1][2] The incorporated 5-BrdUTP is then detected with
a fluorescently labeled anti-BrdU antibody, providing a sensitive method for identifying
apoptotic cells.

DNA Damage and Repair Studies

The incorporation of 5-BrdUTP into DNA can induce a DNA damage response. This response
often involves the activation of the ATM-Chk2 and ATR-Chk1 signaling pathways, leading to the
phosphorylation and activation of the tumor suppressor protein p53. This makes 5-BrdUTP a
useful tool for studying the mechanisms of DNA damage signaling and repair.

Random Mutagenesis

5-BrdUTP can be used as a mutagenic agent in techniques like error-prone PCR. During DNA
synthesis, 5-bromouracil can mispair with guanine, leading to A:T to G:C transitions in
subsequent replication rounds. This property is exploited to create random mutations in a target
gene, allowing for the study of protein function and directed evolution experiments.

Enzymatic Inhibition

5-BrdUTP has been shown to inhibit the activity of reverse transcriptase, an enzyme crucial for
the replication of retroviruses like HIV. This inhibitory effect prevents the synthesis of DNA from
an RNA template, highlighting its potential in antiviral research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-BrdUTP.

Cell Proliferation Assay using Immunofluorescence

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.abcam.com/ps/products/66/ab66110/documents/In-situ-BrdU-Red-DNA-Fragmentation-Assay-Kit-Protocol-v11b-ab66110%20(website).pdf
https://tools.thermofisher.com/content/sfs/manuals/mp23210.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073769?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the steps for labeling proliferating cells with 5-BrdUTP and detecting its
incorporation via immunofluorescence.

Materials:

e 5-BrdUTP sodium salt solution

 Cell culture medium

e Phosphate-buffered saline (PBS)

 Fixation solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
o DNA denaturation solution (e.g., 2N HCI)

» Blocking solution (e.g., 5% normal goat serum in PBS)

e Primary antibody: anti-BrdU monoclonal antibody

o Secondary antibody: Fluorescently labeled anti-mouse I1gG
e Nuclear counterstain (e.g., DAPI)

e Mounting medium

Procedure:

e Cell Labeling: Add 5-BrdUTP to the cell culture medium to a final concentration of 10 uM.
Incubate the cells for 1-24 hours at 37°C, depending on the cell division rate.

« Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15
minutes at room temperature.

o Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2%
Triton X-100 in PBS for 10 minutes.
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o DNA Denaturation: Wash the cells with PBS and then incubate with 2N HCI for 30 minutes at
room temperature to denature the DNA, exposing the incorporated BrdU. Neutralize with 0.1
M sodium borate buffer (pH 8.5) for 5 minutes.

o Blocking: Wash the cells three times with PBS and block with 5% normal goat serum in PBS

for 1 hour.

o Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in
blocking buffer) overnight at 4°C.

e Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the
fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room
temperature in the dark.

o Counterstaining and Mounting: Wash the cells three times with PBS, counterstain with DAPI
for 5 minutes, and then mount the coverslips onto microscope slides using mounting
medium.

¢ Visualization: Analyze the cells using a fluorescence microscope.

Click to download full resolution via product page

Cell Proliferation Assay Workflow

TUNEL Assay for Apoptosis Detection by Flow
Cytometry

This protocol details the use of 5-BrdUTP in a TUNEL assay to quantify apoptosis by flow
cytometry.
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Materials:

e Cell suspension (1-2 x 10° cells/sample)

e PBS

» 1% Paraformaldehyde in PBS

e 70% Ethanol (ice-cold)

e TdT Reaction Buffer (5x)

o Terminal deoxynucleotidyl Transferase (TdT)

e 5-BrdUTP solution (e.g., 2 mM stock)

e CoClz solution (e.g., 10 mM)

e Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 5 mg/mL BSA)
e FITC-conjugated anti-BrdU antibody solution

o Propidium lodide (Pl)/RNase A staining solution
Procedure:

o Fixation: Resuspend cells in 0.5 mL of PBS, then add to 4.5 mL of ice-cold 1%
paraformaldehyde. Incubate on ice for 15 minutes. Centrifuge, discard the supernatant, and
resuspend in 5 mL of PBS.

o Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 0.5 mL of
PBS. Add this suspension to 4.5 mL of ice-cold 70% ethanol and incubate on ice for at least
30 minutes.

o Labeling Reaction: Centrifuge the cells, discard the ethanol, and wash twice with Rinsing
Buffer. Resuspend the cell pellet in 50 puL of DNA labeling solution containing:

o 10 pL TdT 5x Reaction Buffer
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o 2.0 pL of 2 mM 5-BrdUTP stock solution
o 0.5 pL TdT (e.g., 25 U/uL)
o 5 pL of 10 mM CoClz solution

o 32.5 pL distilled H20

e |ncubation: Incubate for 60 minutes at 37°C in a humidified incubator.

e Antibody Staining: Add 1 mL of Rinsing Buffer, centrifuge, and discard the supernatant.
Resuspend the cells in 100 pL of FITC-conjugated anti-BrdU antibody solution and incubate
for 30 minutes at room temperature in the dark.

e DNA Staining: Add 0.5 mL of PI/RNase A staining solution and incubate for 30 minutes at
room temperature in the dark.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting FITC
fluorescence for apoptotic cells and PI fluorescence for total DNA content.[3][4][5]

TUNEL Assay Workflow for Flow Cytometry
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TUNEL Assay Workflow

Signaling Pathway Involvement: DNA Damage
Response

Incorporation of 5-BrdUTP can be perceived by the cell as DNA damage, triggering a cascade
of signaling events to arrest the cell cycle and initiate repair. A key pathway activated is the
ATM/ATR-mediated DNA damage response.
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Upon recognition of DNA abnormalities, the sensor kinases ATM (Ataxia-Telangiectasia
Mutated) and ATR (ATM and Rad3-related) are activated. These kinases then phosphorylate
and activate the checkpoint kinases Chk2 and Chk1, respectively.[3][6][7] Activated Chk1 and
Chk2, in turn, phosphorylate the tumor suppressor protein p53 at key serine residues (e.g.,
Serl5 and Ser20). This phosphorylation stabilizes p53 by preventing its degradation mediated
by MDM2. Stabilized p53 then acts as a transcription factor, upregulating the expression of
genes involved in cell cycle arrest (e.g., p21), DNA repair, and, if the damage is too severe,
apoptosis (e.g., PUMA, NOXA).
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BrdU-Induced DNA Damage Response
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BrdU-Induced DNA Damage Pathway
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Conclusion

5-BrdUTP sodium salt is an invaluable reagent for researchers in cell biology, oncology, and
virology. Its ability to be incorporated into DNA allows for the precise tracking of cell
proliferation, the sensitive detection of apoptosis, and the study of DNA damage and repair
mechanisms. The detailed protocols and mechanistic insights provided in this guide are
intended to facilitate its effective use in a variety of research applications, ultimately
contributing to advancements in our understanding of fundamental biological processes and
the development of novel therapeutics.

Disclaimer: This document is for informational purposes only and is intended for use by
qualified professionals. All experiments should be conducted in a safe and appropriate
laboratory environment, following all institutional and national guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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